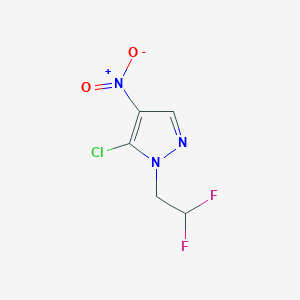

5-chloro-1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole

Description

Properties

IUPAC Name |

5-chloro-1-(2,2-difluoroethyl)-4-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClF2N3O2/c6-5-3(11(12)13)1-9-10(5)2-4(7)8/h1,4H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLLGTVOSJLGPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1[N+](=O)[O-])Cl)CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClF2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-chloro-1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-chloro-1H-pyrazole with 2,2-difluoroethyl bromide under basic conditions to introduce the difluoroethyl group. This is followed by nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 4-position of the pyrazole ring. Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

5-Chloro-1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The difluoroethyl group can undergo hydrolysis under acidic or basic conditions to yield the corresponding alcohol.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, nitric acid, sulfuric acid, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloro-1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It may be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-chloro-1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro, difluoroethyl, and nitro groups can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations in Pyrazole Derivatives

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Functional Insights from Substituent Modifications

- Fluorinated Alkyl Chains : The 2,2-difluoroethyl group in the target compound balances lipophilicity and metabolic stability compared to bulkier trifluoroethyl groups or simpler methyl substituents .

- Nitro Group Positioning : The nitro group at the 4-position (meta to chloro) creates a strong electron-withdrawing effect, stabilizing the pyrazole ring and influencing reactivity in nucleophilic substitution reactions .

Biological Activity

5-Chloro-1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole is a compound of significant interest due to its diverse biological activities. As a member of the pyrazole family, this compound exhibits various pharmacological properties that make it a candidate for therapeutic applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic uses.

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C6H5ClF2N3O2

- CAS Number : 1006442-51-8

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, possess notable antimicrobial properties. A study highlighted that pyrazole compounds exhibit activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of specific functional groups in the pyrazole structure enhances its efficacy against these pathogens .

Anti-inflammatory Properties

Pyrazole derivatives are recognized for their anti-inflammatory effects. Compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. For instance, certain pyrazole derivatives demonstrated up to 85% inhibition of these cytokines at specific concentrations . This suggests potential applications in treating inflammatory diseases.

Insecticidal Activity

Recent studies have explored the insecticidal properties of modified pyrazoles. Compounds containing similar structural motifs have been tested for their efficacy against agricultural pests. For example, a derivative exhibited 90% larvicidal activity against Plutella xylostella, indicating that modifications to the pyrazole structure can enhance its biological activity in pest control applications .

Structure-Activity Relationship (SAR)

The biological activity of pyrazoles is heavily influenced by their structural components. The introduction of electron-withdrawing groups (such as chlorine and nitro groups) and fluorinated side chains has been shown to enhance biological potency. A detailed SAR analysis reveals that variations in substituents can significantly affect the compound's interaction with biological targets, leading to improved efficacy in antimicrobial and anti-inflammatory activities .

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives:

- Antimicrobial Efficacy : A series of novel pyrazole compounds were synthesized and tested against multiple bacterial strains, showing promising results with specific derivatives achieving high inhibition rates compared to standard antibiotics .

- Anti-inflammatory Potential : Research involving pyrazole derivatives demonstrated significant inhibition of inflammatory markers in cell cultures, suggesting a mechanism that could be exploited for therapeutic purposes in inflammatory diseases .

- Insecticidal Applications : Compounds derived from the pyrazole scaffold were evaluated for their insecticidal properties, with some achieving effectiveness comparable to established insecticides, indicating potential for agricultural use .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via sequential functionalization of the pyrazole core. A plausible route involves:

N-Alkylation : Reacting 5-chloro-4-nitro-1H-pyrazole with 2,2-difluoroethyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C for 12–24 hours .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

- Key Variables :

- Temperature : Higher temperatures (>80°C) may lead to decomposition of the nitro group.

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance alkylation efficiency.

- Yield Optimization : Yields typically range from 45% to 65%, with excess alkylating agent (1.5–2.0 eq) improving conversion .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures are critical for validation?

- Techniques :

- ¹H/¹³C NMR : The difluoroethyl group shows characteristic splitting (e.g., ¹H NMR: δ 4.5–5.0 ppm for CHF₂; ¹³C NMR: δ 110–120 ppm for CF₂) .

- IR Spectroscopy : Nitro group absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) .

- Mass Spectrometry (EI-MS) : Molecular ion peak [M⁺] at m/z 238 (calculated for C₅H₅ClF₂N₃O₂) .

- Validation : Cross-check with computational data (e.g., PubChem CID or InChI key) for structural consistency .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group at C4 influence the reactivity of the pyrazole core in nucleophilic substitution reactions?

- Mechanistic Insight : The nitro group enhances electrophilicity at C3 and C5 positions, facilitating nucleophilic attack. For example:

- Amination : React with amines (e.g., benzylamine) in DMF at 100°C to yield 3-amino derivatives .

- Thiol Substitution : Use NaSH in ethanol to replace the chloro group at C5 .

- Electronic Effects : DFT calculations show nitro groups reduce electron density at adjacent carbons by ~0.3 eV, increasing susceptibility to nucleophiles .

Q. What strategies can mitigate competing side reactions (e.g., ring-opening or nitro group reduction) during functionalization?

- Preventative Measures :

- Reduction of Nitro Group : Avoid using hydrogenation catalysts (e.g., Pd/C) or strong reducing agents (e.g., LiAlH₄). Instead, employ selective reagents like SnCl₂/HCl for controlled reduction .

- Ring Stability : Use mild bases (e.g., NaHCO₃) to prevent deprotonation-induced ring degradation .

Q. How do steric and electronic effects of the 2,2-difluoroethyl group impact biological activity in medicinal chemistry applications?

- Steric Effects : The difluoroethyl group increases steric bulk, potentially improving target binding specificity (e.g., kinase inhibition) .

- Electronic Effects : Fluorine atoms enhance metabolic stability by reducing CYP450-mediated oxidation .

- Biological Data : Analogous pyrazole derivatives with difluoroalkyl groups show IC₅₀ values < 1 µM against cancer cell lines (e.g., MCF-7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.